2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated organic compound with the molecular formula C9H4F6O and a molecular weight of 242.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with difluoromethyl ketone under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the additional fluorine atoms on the phenyl ring.
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-one: Similar structure but with different substitution patterns
Uniqueness
2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of multiple fluorine atoms, which impart distinct chemical reactivity and stability. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H4F6O |
---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
2,2-difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4F6O/c10-6-4(7(16)8(11)12)2-1-3-5(6)9(13,14)15/h1-3,8H |
InChI Key |
WSQMVBUIFORVTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)C(F)F |
Origin of Product |
United States |
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